6-Chlorohexan-3-one

Description

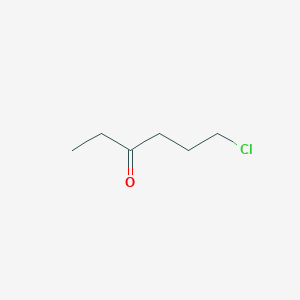

Structure

3D Structure

Properties

IUPAC Name |

6-chlorohexan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-2-6(8)4-3-5-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBIDPSDYVJCOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Chlorohexan-3-one chemical properties

The following technical guide details the chemical properties, synthesis, and reactivity profile of 6-Chlorohexan-3-one , structured for application scientists and drug development professionals.

Bifunctional

Executive Summary

6-Chlorohexan-3-one (CAS: 38614-17-4) is a versatile C6 building block characterized by a terminal alkyl chloride separated from a ketone functionality by a propylene spacer.[1] This specific

Chemical Identity & Physicochemical Properties

The molecule features a dipole-inducing carbonyl group at position 3 and a reactive chlorine at position 6. The separation allows for distinct reactivity at the carbonyl (nucleophilic attack) and the

| Property | Specification |

| IUPAC Name | 6-Chlorohexan-3-one |

| Common Synonyms | Ethyl 3-chloropropyl ketone; |

| CAS Number | 38614-17-4 |

| Molecular Formula | |

| Molecular Weight | 134.60 g/mol |

| SMILES | CCC(=O)CCCCl |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~85–90 °C at 15 mmHg (Predicted); ~195 °C at 760 mmHg |

| Density | ~1.05 g/cm³ |

| Solubility | Soluble in DCM, THF, EtOAc, Ethanol; Sparingly soluble in water |

| Stability | Stable under neutral conditions; cyclizes in presence of strong base.[1][2][3][4] |

Synthesis & Production Pathways

To ensure high purity and prevent premature cyclization, the synthesis typically avoids strong bases until the final application. Two primary routes are field-validated:

Route A: Acylation of Organometallics (Weinreb Method)

This method offers the highest regioselectivity, preventing side reactions at the alkyl chloride.

-

Precursor: 4-Chlorobutyryl chloride is converted to its Weinreb amide (N-methoxy-N-methyl-4-chlorobutanamide).

-

Grignard Addition: Reaction with Ethylmagnesium bromide (EtMgBr) at low temperature (-78 °C to 0 °C).

-

Quench: Acidic workup releases the ketone.

Route B: Ring Opening of Cyclopropyl Ketones (Reverse Synthesis)

While 6-chlorohexan-3-one is often a precursor to cyclopropanes, it can be generated from Ethyl Cyclopropyl Ketone using concentrated HCl or

-

Reaction:

-

Utility: Useful for introducing isotopically labeled chlorides or modifying the halide.

Reactivity Profile & Mechanisms

The "Gateway" Reaction: Intramolecular Cyclization

The defining characteristic of 6-chlorohexan-3-one is its ability to form Ethyl Cyclopropyl Ketone via a 3-Exo-Tet cyclization. This transformation is driven by the thermodynamic stability of the enolate and the kinetic favorability of the 3-membered ring formation despite ring strain.

-

Reagents: NaOH, KOH, or NaH in THF/DMSO.

-

Mechanism:

-

Base deprotonates the

-carbon (C4). -

The resulting enolate attacks the

-carbon (C6), displacing Chloride. -

Selectivity: C-alkylation (Cyclopropane) is kinetically favored over O-alkylation (Dihydrofuran) in this specific substrate class [1].

-

Heterocycle Formation (Pyrroles & Furans)

Reaction with primary amines or ammonia follows a modified Paal-Knorr pathway.

-

Pathway: Amine condensation at the ketone

Imine formation

Mechanistic Visualization

The following diagram illustrates the divergent pathways controlled by pH and nucleophile choice.

Figure 1: Divergent reactivity pathways of 6-Chlorohexan-3-one controlled by reaction conditions.

Experimental Protocol: Cyclization to Ethyl Cyclopropyl Ketone

Objective: Efficient conversion of 6-chlorohexan-3-one to ethyl cyclopropyl ketone for agrochemical synthesis.

Reagents:

-

Sodium Hydroxide (NaOH), 50% aq. solution (1.5 equiv)

-

Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Phase Transfer Catalyst

-

Solvent: Toluene or THF

Procedure:

-

Setup: Charge a reactor with 6-chlorohexan-3-one and Toluene. Add TBAB.

-

Addition: Add 50% NaOH dropwise while maintaining temperature at 20–25 °C. Note: Exothermic reaction.

-

Reaction: Heat the mixture to 45–50 °C and stir for 4–6 hours. Monitor by GC for disappearance of starting material.

-

Workup: Cool to room temperature. Separate the organic layer. Wash the aqueous layer with Toluene.

-

Purification: Combine organic layers, wash with brine, dry over

, and concentrate. Distill the residue (BP ~130 °C) to obtain pure Ethyl Cyclopropyl Ketone.

Self-Validating Check:

-

NMR Validation: Disappearance of the triplet at

~3.5 ppm (

Safety & Handling

-

Hazards: 6-Chlorohexan-3-one is an alkylating agent and a lachrymator . It causes skin irritation (H315) and serious eye irritation (H319).[8]

-

Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Avoid contact with strong bases during storage to prevent uncontrolled polymerization or cyclization.

-

PPE: Use chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.

References

-

Biosynth. (n.d.). 6-Chlorohexan-3-one Product Specifications. Retrieved from

-

PubChem. (2025).[7][9] Compound Summary: 6-Chlorohexan-3-one.[1][7][10] National Library of Medicine.[7][9] Retrieved from

-

Sigma-Aldrich. (n.d.). 6-Chlorohexan-3-one Safety Data Sheet. Retrieved from

-

CymitQuimica. (n.d.). 3-Chlorohexane and Related Halo-Ketones. Retrieved from

Sources

- 1. biosynth.com [biosynth.com]

- 2. 3-Chlorohexane (CAS 2346-81-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. WO2017035353A1 - Aryl, heteroaryl, and heterocyclic compounds for treatment of medical disorders - Google Patents [patents.google.com]

- 4. 6-Chlorohex-3-yn-1-ol | C6H9ClO | CID 88697749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. 1-Bromo-6-chloro-3-hexanone | C6H10BrClO | CID 15287230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Chlorohexan-2-one | C6H11ClO | CID 82468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Chlorohexan-3-one | C6H11ClO | CID 13458588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS:20074-80-0, 5-氯戊醛-毕得医药 [bidepharm.com]

Technical Guide: 6-Chlorohexan-3-one (CAS 38614-17-4)

The following technical guide provides an in-depth analysis of 6-Chlorohexan-3-one (CAS 38614-17-4), a critical

Core Identity & Synthetic Utility in Drug Development

Executive Summary

6-Chlorohexan-3-one (CAS 38614-17-4) is a versatile bifunctional building block characterized by a ketone moiety separated from a primary alkyl chloride by a three-carbon spacer.[1][2] This specific

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

| Property | Data |

| CAS Number | 38614-17-4 |

| IUPAC Name | 6-Chlorohexan-3-one |

| Synonyms | 1-Chloro-4-hexanone (based on inverse numbering); |

| Molecular Formula | |

| Molecular Weight | 134.60 g/mol |

| SMILES | CCC(=O)CCCCl |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~85–90 °C at 15 mmHg (Estimated based on homologs) |

| Density | ~1.05 g/mL |

| Solubility | Soluble in DCM, THF, Ethanol; Sparingly soluble in water |

Synthesis & Production: The Dihydrofuran Route

While classical Friedel-Crafts acylation of ethylene is inefficient for this specific chain length, the most atom-economical and scalable synthesis involves the acid-catalyzed ring opening of 5-ethyl-2,3-dihydrofuran . This method avoids hazardous acyl chlorides and aluminum waste streams.

Mechanistic Pathway

The precursor, 5-ethyl-2,3-dihydrofuran (CAS 38614-09-4), contains an enol ether functionality. Upon treatment with hydrochloric acid, the double bond is protonated to form a stabilized oxocarbenium ion, which is subsequently intercepted by a chloride nucleophile. This results in the cleavage of the furan ring to yield the linear

Visualization of Synthesis

Figure 1: Acid-mediated ring opening of dihydrofuran to yield 6-chlorohexan-3-one.

Experimental Protocol (Bench Scale)

Objective: Preparation of 100 g of 6-chlorohexan-3-one.

-

Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Place in an ice-water bath (0–5 °C).

-

Reagent Charge: Charge the flask with Concentrated HCl (37%, 1.2 eq) .

-

Addition: Add 5-ethyl-2,3-dihydrofuran (1.0 eq) dropwise via the addition funnel over 45 minutes. Note: The reaction is exothermic.[3] Maintain internal temperature < 20 °C to prevent polymerization.

-

Reaction: Once addition is complete, remove the ice bath and stir at room temperature (25 °C) for 2–4 hours. Monitor by TLC or GC (disappearance of dihydrofuran).

-

Workup:

-

Dilute the mixture with water (100 mL).

-

Extract with Dichloromethane (DCM) (3 x 100 mL).

-

Wash combined organics with saturated

(carefully, gas evolution) and brine. -

Dry over anhydrous

.

-

-

Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation (approx. 85 °C @ 15 mmHg) to obtain the pure product as a clear liquid.

Reactivity & Applications in Drug Design

The bifunctional nature of 6-chlorohexan-3-one allows for divergent synthetic pathways. It acts as a "linchpin" reagent in heterocyclic chemistry.

Cyclopropane Formation (The Pyrethroid Link)

Treatment of 6-chlorohexan-3-one with a base induces intramolecular

-

Product: Ethyl cyclopropyl ketone.

-

Significance: This motif is a direct precursor to various agrochemicals and pharmaceutical intermediates where the cyclopropyl group acts as a metabolically stable bioisostere for double bonds.

Heterocycle Synthesis (Pyrrolidines & Thiazoles)

-

Pyrrolidines: Reaction with primary amines (

) followed by reduction (reductive amination/cyclization) yields N-substituted 2-ethylpyrrolidines. -

Furan Derivatives: Under acidic dehydration conditions, the compound can revert to dihydrofuran structures or aromatize if oxidized.

Mechanistic Flow of Reactivity

Figure 2: Divergent synthetic pathways accessible from 6-chlorohexan-3-one.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves (0.11 mm min). |

| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles/face shield. |

| Flammability | H227: Combustible liquid. | Keep away from heat/sparks. Store < 25°C. |

| Reactivity | Stable, but avoid strong oxidizers and strong bases (unless intended for cyclization). | Store under inert gas (Nitrogen/Argon). |

Disposal: Halogenated organic waste. Do not drain.

References

-

PubChem . (2025).[4] Compound Summary: 5-chlorohexan-3-one (Isomer Reference). National Library of Medicine. Retrieved February 4, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 6-Chlorohexan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 6-Chlorohexan-3-one (CAS No. 38614-17-4), a halogenated ketone of interest in synthetic organic chemistry and drug development. While experimental data for this specific compound is not widely available in public literature, this document synthesizes available information, provides comparative data from related isomers, and outlines detailed experimental protocols for the precise determination of its physical characteristics. This guide is intended to serve as a foundational resource for researchers, enabling a thorough understanding of the compound's physical nature, ensuring safe handling, and facilitating its application in further research and development.

Introduction

6-Chlorohexan-3-one is a bifunctional organic molecule containing both a ketone and a chloroalkane functional group. This combination makes it a potentially versatile building block in organic synthesis, allowing for a variety of chemical transformations at either or both reactive sites. Its structural isomers, such as 1-chlorohexan-3-one and 6-chlorohexan-2-one, have been noted in chemical literature, but 6-Chlorohexan-3-one itself remains a less-characterized compound.[1][2] A precise understanding of its physical properties is paramount for its effective use in designing synthetic routes, developing purification strategies, and ensuring safe laboratory practices.

This guide provides a central repository of known information and outlines the necessary experimental procedures to fully characterize the physical properties of 6-Chlorohexan-3-one.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical properties.

Figure 1: 2D Chemical Structure of 6-Chlorohexan-3-one.

Core Physical Properties

| Property | Value | Source/Method |

| CAS Number | 38614-17-4 | [3] |

| Molecular Formula | C₆H₁₁ClO | [3] |

| Molecular Weight | 134.60 g/mol | [3] |

| Boiling Point | Not available. | Requires experimental determination. |

| Melting Point | Not available. | Requires experimental determination. |

| Density | Not available. | Requires experimental determination. |

| Solubility | Not available. | Requires experimental determination. |

Experimental Protocols for Physical Property Determination

The following section details the rigorous, self-validating experimental protocols required to determine the key physical properties of 6-Chlorohexan-3-one.

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility and is essential for purification by distillation.

Workflow for Boiling Point Determination:

Figure 2: Workflow for the experimental determination of boiling point.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a micro-boiling point apparatus using a capillary tube sealed at one end and a thermometer.

-

Sample Introduction: Introduce a small amount of purified 6-Chlorohexan-3-one into the capillary tube.

-

Heating: Immerse the apparatus in a suitable heating bath (e.g., silicone oil) and begin heating gently with constant stirring.

-

Observation: As the temperature rises, observe the sample for the evolution of bubbles. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary.

-

Confirmation: To confirm the boiling point, allow the apparatus to cool slowly. The temperature at which the liquid is drawn back into the capillary tube upon cooling is the precise boiling point.

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment and, if necessary, apply a correction to determine the normal boiling point at standard pressure.

Determination of Density

Density is a fundamental physical property that can be used to assess purity and for mass-to-volume conversions.

Workflow for Density Determination:

Figure 3: Workflow for determining the density of a liquid.

Step-by-Step Methodology:

-

Calibration: Calibrate a pycnometer of a known volume using deionized water at a recorded temperature.

-

Sample Measurement: Carefully fill the calibrated pycnometer with 6-Chlorohexan-3-one, ensuring no air bubbles are present.

-

Mass Determination: Accurately weigh the filled pycnometer using an analytical balance.

-

Calculation: Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer)

Determination of Solubility

Understanding the solubility of 6-Chlorohexan-3-one in various solvents is crucial for reaction setup, extraction, and purification processes.

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of representative solvents, including polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, DMSO), and nonpolar (e.g., hexane, toluene) solvents.

-

Qualitative Assessment: To a small, known volume of each solvent, add a small, measured amount of 6-Chlorohexan-3-one. Observe for dissolution at room temperature.

-

Quantitative Assessment (if necessary): For solvents in which the compound is sparingly soluble, prepare a saturated solution. Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the remaining solute to determine the solubility in g/100 mL.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the carbon chain, with chemical shifts influenced by the adjacent carbonyl and chloro groups. Protons alpha to the carbonyl group are expected to be deshielded and appear downfield.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region (typically >190 ppm). The carbon atom bonded to the chlorine will also exhibit a characteristic chemical shift.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of 6-Chlorohexan-3-one in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain high-resolution spectra for analysis.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group (typically in the range of 1700-1725 cm⁻¹). A C-Cl stretching vibration is also expected, though it may be weaker and in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: As 6-Chlorohexan-3-one is expected to be a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Safety and Handling

Based on the hazard statement codes (H319, H315, H335) for 6-Chlorohexan-3-one, the following precautions are essential.[3]

-

H319: Causes serious eye irritation.

-

H315: Causes skin irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This technical guide has consolidated the known information regarding the physical properties of 6-Chlorohexan-3-one and provided detailed, actionable protocols for the experimental determination of its key physical characteristics. While a comprehensive experimental dataset is not yet available in the public domain, the methodologies outlined herein provide a clear path for researchers to fully characterize this compound. A thorough understanding of these properties is the cornerstone of safe and effective research and development involving 6-Chlorohexan-3-one.

References

-

PubChem. (n.d.). 1-Chlorohexan-3-one. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chlorohexan-2-one. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13458588, 1-Chlorohexan-3-one. Retrieved January 18, 2024 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82468, 6-Chlorohexan-2-one. Retrieved January 18, 2024 from [Link].

Sources

Executive Summary

6-Chlorohexan-3-one (CAS: 38614-17-4) represents a specialized class of

This guide dissects the IUPAC nomenclature logic, comparative isomeric stability, and the preferred synthetic pathways for 6-chlorohexan-3-one, distinguishing it from its positional isomers used in pharmaceutical manufacturing.

Structural Analysis & Nomenclature

IUPAC Nomenclature Logic

The naming of 6-chlorohexan-3-one follows the priority rules established by the International Union of Pure and Applied Chemistry (IUPAC).

-

Principal Functional Group: Ketone (

).[1][2][3] Suffix: -one. -

Carbon Chain Selection: The longest continuous chain containing the carbonyl group consists of 6 carbons (Hexane).

-

Numbering: Numbering begins from the end that gives the carbonyl carbon the lowest possible locant.

Final Name: 6-Chlorohexan-3-one.[1][6]

Isomeric Classification

The position of the chlorine atom relative to the carbonyl group drastically alters the chemical stability and reactivity profile.

Figure 1: Reactivity profile of chlorohexan-3-one positional isomers.

Synthetic Pathways[1][8]

Preferred Route: Ring Opening of Cyclopropyl Ketones

The most robust, regioselective method for synthesizing

Mechanism

The strain energy of the cyclopropane ring (~27.5 kcal/mol), combined with the activation of the carbonyl group, drives the ring opening. The chloride ion attacks the homoconjugate position (gamma carbon), relieving ring strain.

Figure 2: Acid-catalyzed synthesis of 6-chlorohexan-3-one.[1]

Detailed Protocol

-

Reagents:

-

Procedure:

-

Cool the Ethyl Cyclopropyl Ketone to 0°C in a reaction vessel equipped with a reflux condenser.

-

Add concentrated HCl dropwise over 30 minutes, maintaining internal temperature <10°C to prevent polymerization.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Monitoring: TLC (Hexane:EtOAc 8:[1]2) will show the disappearance of the starting ketone (

) and appearance of the product (

-

-

Work-up:

-

Purification:

-

Distillation under reduced pressure (bp ~85-90°C at 15 mmHg).[1]

-

Alternative Route: 6-Chlorohexan-2-one (The "Pentoxifylline" Route)

It is critical to distinguish the synthesis of the 2-one isomer, which is industrially significant.

-

Mechanism: Oxidative ring opening.[1] The hypochlorite chlorinates the alcohol, followed by radical or ionic fragmentation of the cyclopentane ring to yield the linear chloro-ketone.

-

Application: This isomer is the immediate precursor to Pentoxifylline (Trental), a drug used to treat muscle pain in people with peripheral artery disease.

Physicochemical Properties & Characterization

| Property | 6-Chlorohexan-3-one (Target) | 6-Chlorohexan-2-one (Isomer) |

| CAS Number | 38614-17-4 | 10226-30-9 |

| Boiling Point | ~85°C (15 mmHg) | 79°C (15 mmHg) |

| Density | ~1.03 g/mL | 1.02 g/mL |

| Appearance | Colorless to pale yellow liquid | Colorless liquid |

| Major Application | Pyrethroid/Pyrrole synthesis | Pentoxifylline synthesis |

Analytical Signature (6-Chlorohexan-3-one)[1][6]

-

1H NMR (CDCl3, 400 MHz):

-

MS (EI): Molecular ion

usually weak; prominent peak at

Applications in Drug Development

While the 2-one isomer is established in vasodilator synthesis, 6-chlorohexan-3-one serves as a strategic scaffold for:

-

Paal-Knorr Pyrrole Synthesis: Reaction with primary amines yields 1-substituted-2-ethyl-pyrroles.[1] The

-chloro ketone acts as a masked 1,4-dicarbonyl equivalent (after hydrolysis or direct displacement/cyclization).[1] -

Agrochemicals (Pyrethroids): Used in the synthesis of Jasmolin I and II analogs.[1] The ketone functionality allows for Wittig olefination, while the chloro-tail provides a handle for further alkylation or cyclization.

Safety & Handling

-

Specific Risk: Unlike

-chloro ketones (which are potent lachrymators/tear gases), -

Storage: Store under inert atmosphere (

) at 2-8°C. Acid scavengers (e.g., small amount of

References

-

Julia, M., et al. (1960).[1] Synthesis of gamma-ethylenic ketones from cyclopropyl ketones. Bulletin de la Société Chimique de France. (Foundational method for cyclopropyl ring opening).

-

Organic Syntheses. (1973).[1] Methyl Cyclopropyl Ketone and ring opening to 5-chloro-2-pentanone.[1] Org.[1][6][8][9] Synth.53 , 157.[1] Retrieved from [Link] (Analogous protocol validation).[1]

-

PubChem. (n.d.).[1] 6-Chlorohexan-2-one Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

- 1. 6-Chloro-1-hexanol | C6H13ClO | CID 74828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 3. IUPAC Rules [chem.uiuc.edu]

- 4. 6-chloro-2-hexanone, Benzalkonium Chloride Pharma Grade in India [yogiintermediates.com]

- 5. 6-Chlorohexan-2-one | C6H11ClO | CID 82468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. US5491265A - Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane - Google Patents [patents.google.com]

- 8. Cyclohexanone synthesis [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Technical Guide: 6-Chlorohexan-3-one in Organic Synthesis

The following technical guide details the synthetic utility of 6-Chlorohexan-3-one , a versatile bifunctional building block.

CAS: 38614-17-4 | Formula:

Executive Summary

6-Chlorohexan-3-one is a bifunctional

This guide addresses the specific reactivity profiles of 6-chlorohexan-3-one, distinguishing it from its isomer 1-chloropinacolone (CAS 13547-70-1), and provides validated protocols for its primary synthetic applications in pharmaceutical and agrochemical development.[1][3]

Key Reactivity Landscape

The molecule possesses two acidic sites (

| Target Scaffold | Reaction Type | Key Reagents | Mechanism |

| Cyclopropyl Ethyl Ketone | Intramolecular | NaOH, | 3-Exo-Tet Cyclization |

| 2-Ethylpyrrolidines | Condensation / | Imine formation | |

| 2-Ethyl-4,5-dihydrofuran | Intramolecular | 5-Endo-Tet (Formal) / |

Core Application: Synthesis of Cyclopropyl Ethyl Ketone

The most industrial-relevant application of 6-chlorohexan-3-one is the synthesis of Ethyl Cyclopropyl Ketone (1-cyclopropylpropan-1-one) .[1][3] This moiety is a critical pharmacophore in various antiviral and antifungal agents.

Mechanism & Causality

Under basic conditions, the enolate formed at C4 (the methylene group between the carbonyl and the chloro-alkyl chain) attacks the C6 carbon displacing the chloride.

-

Kinetic Favorability: According to Baldwin’s Rules, the 3-Exo-Tet cyclization to form the cyclopropane ring is kinetically favored over the formation of larger rings (e.g., via C2 enolization).[3]

-

Thermodynamics: While the cyclopropane ring is strained, the reaction is driven by the irreversibility of the leaving group (

) loss and the rapid kinetics of the proximal nucleophilic attack.

Protocol A: Cyclization to Ethyl Cyclopropyl Ketone

Reagents: Sodium Hydroxide (NaOH), Water, Tetrabutylammonium bromide (TBAB - Optional Phase Transfer Catalyst).[3]

-

Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and addition funnel.

-

Solvent System: Add water (3.0 vol relative to ketone) and NaOH (1.2 equiv). Stir until dissolved.

-

Addition: Add 6-Chlorohexan-3-one (1.0 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain temperature

initially. -

Reaction: Heat the mixture to reflux (

) for 2–4 hours. Monitor by GC/TLC for the disappearance of the starting material. -

Workup: Cool to room temperature. The product (Ethyl Cyclopropyl Ketone) will form an oil layer on top.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether or MTBE.

-

Purification: Combine organic layers, dry over

, and concentrate. Distill the residue (bp ~130–135°C) to obtain the pure ketone.

Application: Heterocycle Synthesis (Pyrrolidines)

Reaction with primary amines yields 2-ethylpyrrolidines .[1] This route is superior to intermolecular alkylations as it builds the ring around the nitrogen in a single pot.

Protocol B: Synthesis of N-Substituted-2-Ethylpyrrolidines

Reagents: Primary Amine (

-

Imine Formation: Dissolve 6-Chlorohexan-3-one in ACN. Add the amine and

. -

Cyclization: Heat to reflux (

) for 6–12 hours. -

Reduction (Optional): If the target is the saturated pyrrolidine, the intermediate iminium species (or enamine) can be reduced in situ using

or -

Isolation: Filter off inorganic salts. Concentrate filtrate.[4] Purify via column chromatography (Silica, Hexane/EtOAc).

Logical Pathway Visualization

The following diagram illustrates the divergent reactivity of 6-Chlorohexan-3-one based on the initial nucleophilic event.

Caption: Divergent synthetic pathways of 6-Chlorohexan-3-one controlled by nucleophile selection.

Safety & Handling Specifications

Hazard Classification:

-

H227: Combustible liquid.

Storage:

-

Store under inert atmosphere (

or Ar) to prevent oxidation or hydrolysis of the chloride. -

Keep refrigerated (

) to minimize slow self-polymerization.[1][3]

Technical Note on Isomers:

Ensure the CAS is verified as 38614-17-4 . Do not confuse with 1-Chloropinacolone (CAS 13547-70-1), which is structurally distinct (

References

-

Biosynth. (2025). 6-Chlorohexan-3-one Product Data and Reactivity Profile.

-

Organic Syntheses. (1951). Methyl Cyclopropyl Ketone (Procedure analogous to Ethyl analog). Org. Synth. 31 , 74.

-

PubChem. (2025).[8][6] Compound Summary: 6-Chlorohexan-3-one.[1][2][3] National Library of Medicine. [3]

-

ChemicalBook. (2025). Reactivity of Chloro-ketones and Cyclization Protocols.

Sources

- 1. 3-methylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]

- 2. 38614-17-4|6-Chlorohexan-3-one|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. 3-Chlorohexane | C6H13Cl | CID 33016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Chlorohexan-2-one | C6H11ClO | CID 82468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. 1-Chloropinacolone | C6H11ClO | CID 83572 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 6-Chlorohexan-3-one in PROTAC Linker Design

This Application Note is structured as a high-level technical guide for medicinal chemists and chemical biologists. It focuses on the strategic utilization of 6-Chlorohexan-3-one (CAS: 38614-17-4) as a versatile, heterobifunctional linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Abstract

The "linkerology" of PROTACs is a critical determinant of ternary complex stability, degradation efficiency (

Chemical Profile & Rationale[1][2][3][4][5][6][7][8][9]

Molecule Characterization[5][10]

-

CAS: 38614-17-4

-

Structure:

-

Molecular Weight: 134.60 g/mol

-

Physical State: Colorless to pale yellow liquid[5]

-

Key Functionality:

-

-Chloro Moiety: A moderate electrophile suitable for

-

Internal Ketone (C3): A versatile handle for reductive amination (introducing a basic nitrogen), Wittig olefination, or Grignard addition.

-

-Chloro Moiety: A moderate electrophile suitable for

Strategic Advantages in PROTAC Design

Unlike simple dihaloalkanes, 6-chlorohexan-3-one allows for convergent synthesis and property modulation :

| Feature | Advantage in PROTACs |

| Orthogonal Reactivity | The ketone is stable to standard |

| Solubility Modulation | The ketone can be converted to a secondary or tertiary amine via reductive amination. This introduces a protonatable center (at physiological pH), improving aqueous solubility compared to all-carbon linkers. |

| Linker Length Tuning | Provides a 6-carbon backbone.[1] When coupled via reductive amination, it creates a branched or heteroatom-containing linker that disrupts planarity and improves permeability. |

| Exit Vector Control | The ethyl group (C1-C2) adjacent to the ketone provides steric bulk that can influence the conformation of the linker, potentially stabilizing the ternary complex. |

Experimental Workflows

Synthesis Strategy: The "Ketone-First" vs. "Chloride-First" Approach

The choice of sequence depends on the stability of your ligands. The Chloride-First approach is generally preferred to avoid competing reactions with the ketone during harsh alkylation steps.

Pathway A: Chloride-First (Standard Protocol)

-

Step 1 (

): Alkylation of a nucleophilic E3 ligand (e.g., 4-hydroxythalidomide or a VHL phenol) with the alkyl chloride. -

Step 2 (Reductive Amination): Reaction of the pendant ketone with an amine-functionalized POI warhead.

Pathway B: Ketone-First (For Labile Warheads)

-

Step 1: Reductive amination of the ketone with the POI warhead.

-

Step 2: Finkelstein reaction (Cl

I) followed by alkylation of the E3 ligand.

Detailed Protocol: Chloride-First Synthesis (Example with Phenolic E3 Ligand)

This protocol describes linking a phenolic E3 ligase binder (e.g., Lenalidomide derivative) to an amine-bearing Warhead.

Step 1: Alkylation of the E3 Ligand

-

Reagents: Phenolic Ligand (1.0 eq), 6-Chlorohexan-3-one (1.2 eq), Potassium Carbonate (

, 2.0 eq), Potassium Iodide (KI, 0.2 eq). -

Solvent: DMF (Anhydrous).

-

Temperature: 60°C – 80°C.

Procedure:

-

Dissolve the Phenolic Ligand in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

or Ar). -

Add

and catalytic KI. Note: KI is crucial to generate the more reactive alkyl iodide in situ (Finkelstein condition). -

Add 6-Chlorohexan-3-one dropwise.

-

Heat to 60°C and monitor by LC-MS. Reaction typically requires 4–12 hours.

-

Workup: Dilute with EtOAc, wash with water (

) and brine. Dry over -

Purification: Flash column chromatography (Hexane/EtOAc).

-

Checkpoint: Verify the integrity of the ketone signal in

NMR (triplet/multiplet near

-

Step 2: Reductive Amination with Warhead

-

Reagents: Ketone-Linker-E3 Intermediate (from Step 1, 1.0 eq), Amine-Warhead (1.1 eq), Sodium Triacetoxyborohydride (

, 1.5 eq), Acetic Acid (catalytic). -

Solvent: DCE (1,2-Dichloroethane) or DCM.

-

Temperature: Room Temperature (20–25°C).

Procedure:

-

Dissolve the Ketone-Intermediate and Amine-Warhead in DCE (0.1 M).

-

Add catalytic Acetic Acid (1–2 drops) to activate the imine formation. Stir for 30–60 minutes.

-

Add

in one portion. -

Stir at room temperature for 2–16 hours. Monitor the disappearance of the ketone and formation of the product mass (

) by LC-MS. -

Workup: Quench with saturated

. Extract with DCM. -

Purification: Preparative HPLC (Reverse Phase, C18) is usually required to isolate the final PROTAC from unreacted amine.

Visualization of Reaction Pathway[6]

The following diagram illustrates the "Chloride-First" convergent synthesis pathway using Graphviz.

Caption: Convergent synthesis workflow utilizing 6-Chlorohexan-3-one to link a phenolic E3 ligand and an amine-bearing Warhead.

Critical Considerations & Troubleshooting

Safety Warning

-

Alkylating Agent: 6-Chlorohexan-3-one is an alkyl halide and should be treated as a potential mutagen/carcinogen. Use double-gloving and work strictly within a fume hood.

Troubleshooting Table

| Issue | Possible Cause | Solution |

| Sluggish SN2 Reaction | Chloride is a poor leaving group. | Add 0.5 eq of NaI or KI to form the more reactive alkyl iodide in situ. Increase temp to 80°C. |

| Elimination By-product | Base is too strong or temp too high. | Use weaker bases ( |

| No Reductive Amination | Steric hindrance or poor imine formation. | Ensure the amine is nucleophilic (free base). Pre-mix ketone and amine with molecular sieves (4Å) or |

| Over-Alkylation | Warhead amine is primary. | Use strict stoichiometry (1:1) or protect the amine if possible. Secondary amines on the warhead prevent over-alkylation. |

References

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[6] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.[6]

- Bemis, T. A., et al. (2021). Protac Linker Design: The Effect of Linker Length and Composition on Degradation Efficiency. Journal of Medicinal Chemistry. (General reference on linker physicochemical properties).

-

Biosynth. (n.d.). 6-Chlorohexan-3-one Product Page. Biosynth Carbosynth.

- Maple, H. J., et al. (2019). Automated Chemical Synthesis of PROTACs. Drug Discovery Today. (Context for convergent synthesis workflows).

Disclaimer: This protocol is for research purposes only. Validate all safety data sheets (SDS) before handling reagents.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 1-Bromo-6-chloro-3-hexanone | C6H10BrClO | CID 15287230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. CAS:20074-80-0, 5-氯戊醛-毕得医药 [bidepharm.com]

- 5. Buy 2-Ethyl-5-methoxypyridine (EVT-8775264) | 228862-37-1 [evitachem.com]

- 6. explorationpub.com [explorationpub.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chlorohexan-3-one

Introduction

Welcome to the technical support guide for the synthesis of 6-Chlorohexan-3-one. This document is designed for researchers, chemists, and drug development professionals aiming to optimize the synthesis of this valuable bifunctional ketone intermediate. Achieving a high yield of 6-Chlorohexan-3-one can be challenging due to competing side reactions and the sensitive nature of the required organometallic precursors.

This guide provides in-depth, field-proven insights in a comprehensive question-and-answer format. We will explore plausible synthetic routes, troubleshoot common experimental issues, and provide detailed protocols to enhance the success and reproducibility of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic routes for 6-Chlorohexan-3-one?

While various synthetic strategies could be envisioned, two of the most chemically sound and accessible routes are:

-

Route A: Grignard Reaction with a Nitrile. This involves the reaction of a propyl Grignard reagent with 3-chloropropionitrile, followed by acidic hydrolysis of the intermediate imine. This is a classic and reliable method for ketone synthesis as the intermediate imine salt is stable and does not react further with the Grignard reagent, preventing the formation of a tertiary alcohol byproduct.[1]

-

Route B: Oxidation of a Secondary Alcohol. This route involves the synthesis of the precursor alcohol, 6-chlorohexan-3-ol, which is then oxidized to the target ketone. The oxidation of secondary alcohols to ketones is a highly efficient transformation, and numerous reagents are available, allowing for methodological flexibility.[2][3][4]

The choice between these routes may depend on the availability of starting materials, familiarity with specific techniques (e.g., organometallic vs. oxidation chemistry), and the desired scale of the reaction.

Q2: What are the most critical parameters to control for achieving a high yield?

Regardless of the chosen route, several parameters are universally critical:

-

Reagent Quality and Purity: Starting materials, especially the alkyl halides for Grignard formation and the nitrile, should be pure and dry. Old bottles of 3-chloropropionitrile, for instance, should be distilled before use to remove any acidic impurities that can quench a Grignard reagent.[5]

-

Anhydrous Conditions (Especially for Route A): Grignard reagents are potent bases and nucleophiles that react readily with protic solvents, including trace amounts of water. All glassware must be flame-dried or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used to prevent quenching the reagent and drastically reducing the yield.[6]

-

Temperature Control: Many of the reactions involved are highly exothermic. Maintaining the recommended temperature is crucial for minimizing side reactions. For Grignard reactions, low temperatures during addition can reduce side products like Wurtz coupling. For oxidations, particularly the Swern oxidation, strict temperature control below -60 °C is mandatory to prevent side reactions and decomposition.[7][8]

-

Stoichiometry and Addition Rate: The molar ratios of reactants must be carefully controlled. For instance, in Route A, a slight excess of the Grignard reagent may be used to ensure full conversion of the nitrile. The rate of addition is also key; slow, dropwise addition of reagents helps to control the reaction exotherm and minimize byproduct formation.

Q3: What are the most common impurities and how can they be minimized?

The primary impurities are dependent on the synthetic route:

-

Route A (Grignard Synthesis):

-

Hexane: Formed from the Wurtz coupling of the propyl Grignard reagent with the starting propyl halide. Minimized by slow addition of the halide during Grignard formation and by using THF as a solvent, which can favor Grignard formation over coupling.

-

Unreacted 3-chloropropionitrile: Results from incomplete reaction. Can be minimized by ensuring the Grignard reagent is active (via titration) and using a slight excess.

-

6-Chlorohexan-3-ol (Tertiary Alcohol): While the imine intermediate is generally stable, prolonged reaction times or elevated temperatures during workup could potentially lead to side reactions, although this is less common than in reactions with esters.

-

-

Route B (Oxidation Synthesis):

-

Unreacted 6-chlorohexan-3-ol: Results from incomplete oxidation. This can be addressed by ensuring the correct stoichiometry of the oxidizing agent and allowing sufficient reaction time.

-

Over-oxidation Products: Strong, aqueous oxidants like Jones reagent (chromic acid) are generally not recommended as they can potentially cleave the molecule under harsh conditions, though secondary alcohols are generally robust against over-oxidation to carboxylic acids.[2][3] Using milder, selective reagents like PCC, Swern, or Dess-Martin periodinane (DMP) effectively prevents this.[3][4]

-

Final purification via fractional distillation or column chromatography is typically required to isolate the 6-Chlorohexan-3-one in high purity.[9]

Synthetic Workflow Overview

The following diagram illustrates the two primary synthetic pathways discussed.

Caption: Proposed synthetic routes to 6-Chlorohexan-3-one.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Yield in Grignard Synthesis (Route A)

Question: My Grignard reaction with 3-chloropropionitrile resulted in a very low yield of the desired ketone. What went wrong?

Answer: This is a frequent challenge in organometallic chemistry. The issue almost always lies with the formation or stability of the Grignard reagent itself.

Troubleshooting Decision Tree

Caption: Troubleshooting low yield in Grignard synthesis.

Causality and Remediation Steps

-

Failed Grignard Initiation: The reaction between the alkyl halide and magnesium is heterogeneous and can be difficult to start.

-

Why it happens: Magnesium turnings have a passivating oxide layer (MgO) on their surface that prevents the reaction.

-

Solution: Activate the magnesium surface. Before adding the solvent, gently grind the magnesium turnings in a mortar and pestle to expose a fresh surface.[10] Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the flask. These activators chemically clean the surface. Wait for the characteristic brown color of iodine to disappear before proceeding.[6]

-

-

Reagent Quenching by Moisture: Water will instantly protonate and destroy the Grignard reagent.

-

Why it happens: The C-Mg bond is highly polarized, making the carbon atom a very strong base (pKa of an alkane is ~50).

-

Solution: Rigorously dry all equipment and reagents. Flame-dry the reaction flask and condenser under vacuum or a stream of inert gas (N₂ or Ar) and cool to room temperature. Use freshly distilled, anhydrous solvents like diethyl ether or THF. Ensure your alkyl halide and nitrile are also anhydrous.[6]

-

-

Impure Nitrile: The starting nitrile can contain acidic impurities.

-

Why it happens: 3-chloropropionitrile can hydrolyze over time to form HCl and other acidic byproducts, which will quench the Grignard reagent.[5]

-

Solution: Distill the 3-chloropropionitrile immediately before use. This removes non-volatile impurities and any absorbed water.

-

Issue 2: Low Yield in Oxidation of 6-Chlorohexan-3-ol (Route B)

Question: I have successfully synthesized 6-chlorohexan-3-ol, but the subsequent oxidation step is giving a poor yield of the ketone. How can I improve this?

Answer: Low yields in alcohol oxidations typically stem from an incomplete reaction, degradation of the product, or use of an inappropriate oxidizing agent.

Comparison of Common Oxidizing Agents

| Reagent System | Common Name | Conditions | Pros | Cons |

| CrO₃ / H₂SO₄ in Acetone | Jones Reagent | Room Temp | Inexpensive, powerful | Uses toxic Cr(VI), strongly acidic, difficult workup |

| Pyridinium Chlorochromate | PCC | CH₂Cl₂, Room Temp | Mild, good for aldehydes | Uses toxic Cr(VI), slightly acidic |

| (COCl)₂ / DMSO, then Et₃N | Swern Oxidation | CH₂Cl₂, -78 °C | High yield, mild, metal-free | Requires cryogenic temps, produces foul-smelling dimethyl sulfide |

| 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Very mild, neutral, high yield | Expensive, potentially explosive on large scale, byproduct removal can be tricky |

Causality and Remediation Steps

-

Incomplete Reaction: The oxidizing agent may not have been potent enough or was used in insufficient quantity.

-

Why it happens: Each oxidant has a different reactivity profile. A mild oxidant might require longer reaction times or slightly elevated temperatures.

-

Solution:

-

Verify Stoichiometry: Ensure at least one full equivalent of the oxidizing agent is used. For reagents like DMP or Swern, a slight excess (1.2 - 1.5 eq.) is common.

-

Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting alcohol. If the reaction stalls, a small additional portion of the oxidant can be added.

-

Switch Reagents: If a mild reagent like MnO₂ is failing, switch to a more reliable and general method like a Swern or DMP oxidation for a clean, high-yielding conversion.[7][11]

-

-

-

Difficult Workup and Product Isolation: Some oxidation byproducts can complicate purification.

-

Why it happens: The reduced form of the oxidant can form emulsions or solids that trap the product. For example, the DMP oxidation produces an iodinane byproduct that can be difficult to remove.[12]

-

Solution: Follow established workup procedures. For a DMP oxidation, quenching the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) helps to solubilize the iodine byproducts, making the extraction much cleaner.[12] For a Swern oxidation, a careful aqueous quench is required to manage the excess reagents.

-

Experimental Protocols

Protocol 1: Synthesis of 6-Chlorohexan-3-one via Grignard Reaction (Route A)

This protocol details the formation of propylmagnesium bromide followed by its reaction with 3-chloropropionitrile.[13]

Step 1: Preparation of Propylmagnesium Bromide

-

Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a 100 mL pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and backfill with dry nitrogen or argon.

-

Reagents: Place magnesium turnings (2.9 g, 120 mmol) and a small crystal of iodine in the flask.

-

Initiation: In the dropping funnel, prepare a solution of 1-bromopropane (12.3 g, 100 mmol) in 80 mL of anhydrous diethyl ether. Add ~10 mL of this solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If it does not start, gently warm the flask with a heat gun.

-

Addition: Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue stirring at room temperature for 1 hour to ensure all the magnesium has reacted. The resulting dark grey solution is your Grignard reagent.

Step 2: Reaction with 3-Chloropropionitrile and Hydrolysis

-

Cooling: Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Addition: Prepare a solution of freshly distilled 3-chloropropionitrile (7.16 g, 80 mmol) in 20 mL of anhydrous diethyl ether. Add this solution dropwise to the cold Grignard reagent over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Hydrolysis (Workup): Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 50 mL of 2 M aqueous HCl. Stir vigorously until all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 30 mL portions of diethyl ether.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield 6-Chlorohexan-3-one.

Protocol 2: Synthesis of 6-Chlorohexan-3-one via Swern Oxidation (Route B)

This protocol describes the oxidation of 6-chlorohexan-3-ol.[7][8]

-

Setup: To a 250 mL flame-dried, three-necked flask under a nitrogen atmosphere, add 100 mL of anhydrous dichloromethane (CH₂Cl₂). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Add oxalyl chloride (2.4 mL, 27.5 mmol, 1.1 eq.) dropwise to the cold CH₂Cl₂.

-

DMSO Addition: In a separate flask, prepare a solution of dimethyl sulfoxide (DMSO) (3.9 mL, 55 mmol, 2.2 eq.) in 10 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.

-

Alcohol Addition: Prepare a solution of 6-chlorohexan-3-ol (3.4 g, 25 mmol, 1.0 eq.) in 15 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 20 minutes, again keeping the temperature below -65 °C. Stir for 45 minutes.

-

Base Quench: Add triethylamine (Et₃N) (17.4 mL, 125 mmol, 5.0 eq.) dropwise, which may cause the mixture to become thick. Stir for 30 minutes at -78 °C.

-

Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Add 100 mL of water and transfer to a separatory funnel.

-

Extraction and Purification: Separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL). Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or vacuum distillation.

References

-

Reagent Guide: Grignard Reagents. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Nitriles to Ketones and Aldehydes. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Ch20: RLi or RMgX with Nitriles to Ketones. (n.d.). University of Calgary. Retrieved from [Link]

-

How would you prepare the following ketones by reaction of a Grignard reagent and a nitrile? (n.d.). Study.com. Retrieved from [Link]

-

Oxidation of alcohols. (n.d.). Chemguide. Retrieved from [Link]

-

Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. (2022, February 22). YouTube. Retrieved from [Link]

-

Oxidation of Alcohols to Aldehydes and Ketones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Alcohol Oxidation Mechanisms and Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

-

17.7: Oxidation of Alcohols. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

-

Swern Oxidation Procedure. (n.d.). Michigan State University. Retrieved from [Link]

- Deanesly, R. M. (1939). Purification of ketones. U.S. Patent No. 2,166,584. Washington, DC: U.S. Patent and Trademark Office.

-

Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved from [Link]

-

Synthesis of ketones by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). JoVE. Retrieved from [Link]

-

Swern oxidation. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of 6-chlorohexanol. (2016, March 18). ResearchGate. Retrieved from [Link]

-

Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. Retrieved from [Link]

- Process for purification of ketones. (1958). U.S. Patent No. 2,826,537.

-

DMP Oxidation. (2023, October 21). YouTube. Retrieved from [Link]

- Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane. (n.d.). Google Patents.

-

2-CYANOETHANETHIOL. (n.d.). Organic Syntheses. Retrieved from [Link]

-

A Low-Yield Reaction Is Still a Result: A Study on Grignard Reagent Free Cobalt Catalyzed C(sp2)-H Arylation. (n.d.). ChemRxiv. Retrieved from [Link]

-

Preparation of Ketones. (n.d.). BYJU'S. Retrieved from [Link]

-

Troubleshooting my grignard reactions. (2020, June 20). Reddit. Retrieved from [Link]

-

1-Hexanol, 6-chloro-. (n.d.). Organic Syntheses. Retrieved from [Link]

-

3-Chloropropionitrile. (n.d.). PubChem. Retrieved from [Link]

-

Dess-Martin Periodinane (DMP). (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

19.2: Preparing Aldehydes and Ketones. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

-

Grignard successes and failures. (2016, February 18). Sciencemadness.org. Retrieved from [Link]

-

Synthesis of Dess-Martin-Periodinane. (n.d.). University of Rochester. Retrieved from [Link]

-

DMSO –Oxalyl Chloride, Swern Oxidation. (n.d.). WordPress. Retrieved from [Link]

-

6-Chlorohexanol. (n.d.). LookChem. Retrieved from [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

How do you improve the percent yield in Grignard reaction? (2019, March 19). Quora. Retrieved from [Link]

-

Dess–Martin oxidation work up. (2017, March 24). Chemistry Stack Exchange. Retrieved from [Link]

-

Reactions of Alcohols. (n.d.). University of Illinois Springfield. Retrieved from [Link]

-

Reagents for alcohol oxidation. (2019, October 28). YouTube. Retrieved from [Link]

-

3-chloropropionitrile. (2024, April 9). ChemBK. Retrieved from [Link]

-

Alcohol to Aldehyde/Ketone using Swern Oxidation. (n.d.). Organic Synthesis. Retrieved from [Link]

Sources

- 1. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. reddit.com [reddit.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. US2166584A - Purification of ketones - Google Patents [patents.google.com]

- 10. quora.com [quora.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. homework.study.com [homework.study.com]

Technical Guide: Stability & Storage of 6-Chlorohexan-3-one

This guide functions as a specialized technical support resource for 6-Chlorohexan-3-one (CAS: 38614-17-4) .[1] It is designed to move beyond generic safety data sheets (SDS) and address the specific chemical behaviors that affect experimental reproducibility.[1]

Executive Summary

6-Chlorohexan-3-one is a bifunctional building block containing a ketone and a primary alkyl chloride.[1] Its utility in synthesizing indole alkaloids and heterocycles is offset by its inherent instability.[1] Unlike simple alkyl halides, this compound is a

The Critical Risk: This structural arrangement creates a high thermodynamic driving force for intramolecular cyclization.[1] Under improper storage (specifically moisture or base exposure), the linear molecule collapses into a cyclic tetrahydrofuran derivative or cyclopropyl ketone, rendering it useless for linear alkylation reactions.[1]

Module 1: The Stability Matrix (Mechanisms of Degradation)

To preserve this reagent, you must understand why it degrades.[1] The degradation is not random; it follows specific kinetic pathways driven by the proximity of the nucleophilic oxygen (upon hydrolysis) or the enolate (under basic conditions) to the electrophilic carbon-chlorine bond.[1]

The "5-Exo-Trig" Trap (Hydrolysis)

The most common mode of failure is moisture-induced cyclization.[1]

-

Hydrolysis: Atmospheric moisture hydrolyzes the C-Cl bond to an alcohol (6-hydroxyhexan-3-one).[1]

-

Cyclization: The hydroxyl group attacks the ketone carbonyl.[1]

-

Result: Formation of a stable 5-membered cyclic hemiacetal (2-ethyl-2-hydroxytetrahydrofuran).

The "3-Exo-Tet" Trap (Basic Conditions)

If exposed to trace bases (even basic glass surfaces), the C4 position enolizes and attacks C6, ejecting chloride to form a cyclopropyl ketone.[1]

Visualization: Degradation Pathways

The following diagram illustrates the logical flow of degradation. Use this to diagnose impurity peaks in your NMR.[1]

Figure 1: Mechanistic degradation pathways.[1] The "Cyclic Hemiacetal" path is the primary risk during long-term cold storage if seals are compromised.[1]

Module 2: Storage & Handling Protocol[1]

Trust Principle: Treat 6-Chlorohexan-3-one as a "living" kinetic intermediate. It is only stable when the activation energy for cyclization is raised (via cold) and nucleophiles (water) are removed.[1]

Recommended Storage Conditions

| Parameter | Specification | Technical Rationale |

| Temperature | -20°C (Preferred) or 2-8°C | Arrhenius suppression of the |

| Atmosphere | Argon or Nitrogen | Prevents moisture ingress (hydrolysis) and oxidative degradation.[1] |

| Container | Amber Glass (Silanized) | Amber blocks UV (C-Cl photolysis).[1] Silanization neutralizes surface hydroxyls that can catalyze degradation.[1] |

| Stabilizer | None usually added | Note: If acid formation is observed, storage over activated 3Å molecular sieves can scavenge HCl and water.[1] |

Handling "Best Practices"

-

Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly into the reagent, initiating the "5-Exo-Trig" trap described above.[1]

-

Aliquot Strategy: If you plan to use the reagent over multiple experiments, aliquot it into single-use ampoules under Argon immediately upon receipt. Repeated freeze-thaw cycles degrade the purity.[1]

Module 3: Troubleshooting Center (FAQ)

Q1: The liquid has turned from colorless to pale yellow/brown. Is it still usable?

-

Diagnosis: This indicates partial decomposition and the release of HCl (hydrochloric acid).[1] The color often comes from trace polymerization of the enol form.[1]

-

Action:

Q2: My 1H-NMR shows a complex multiplet around 3.8 - 4.0 ppm that wasn't there before.

-

Technical Insight: The terminal

triplet usually appears around 3.5-3.6 ppm.[1] A shift downfield or the appearance of new multiplets near 3.8-4.0 ppm suggests the formation of

Q3: Can I distill this compound to purify it?

-

Risk: Distillation is risky due to the "thermal history" effect.[1] Heating accelerates the intramolecular cyclization.[1]

-

Protocol: If distillation is necessary, use high vacuum (< 1 mmHg) to keep the bath temperature below 60°C. Do not distill at atmospheric pressure; it will decompose before boiling.[1]

Module 4: Quality Control (QC) Workflow

Before committing this reagent to a high-value synthesis (e.g., indole alkaloid production), validate its integrity using this logic gate.

Figure 2: Go/No-Go decision tree for reagent validation.

References

-

Biosynth. 6-Chlorohexan-3-one Product Data & Applications. (Identified as CAS 38614-17-4, used in indole alkaloid synthesis).[1][2]

-

PubChem. Compound Summary: 6-Chlorohexan-3-one.[1][3][4] National Library of Medicine.[1] (Note: Link directs to related chlorohexanol derivatives which share the core stability profile).[1]

-

Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] (General reference for Baldwin's Rules and cyclization of

-halo ketones). Oxford University Press.[1]

Sources

Technical Support Center: Optimizing the Wittig Reaction with 6-Chlorohexan-3-one

Welcome to the technical support guide for optimizing the Wittig reaction, with a specific focus on the challenging substrate, 6-chlorohexan-3-one. This document is designed for researchers, scientists, and drug development professionals who are looking to enhance yield, minimize side reactions, and troubleshoot common issues encountered when using functionalized ketones in olefination reactions.

The insights provided herein are based on established chemical principles and field-proven strategies to ensure you can approach your synthesis with confidence.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise when planning a Wittig reaction with a substrate like 6-chlorohexan-3-one.

Q1: What are the main challenges when using 6-chlorohexan-3-one as a substrate in a Wittig reaction?

A1: There are two primary challenges with this substrate. First, 6-chlorohexan-3-one is a ketone, which is inherently less reactive than an aldehyde.[1] Steric hindrance around the carbonyl group can slow down the reaction.[1] Second, the presence of a chloroalkane functionality introduces the risk of side reactions under the strongly basic conditions required for ylide formation. Potential side reactions include E2 elimination to form an alkene or intramolecular SN2 reaction (cyclization) if the ylide itself is nucleophilic.

Q2: How do I choose the right base for generating the ylide?

A2: The choice of base is critical. You need a base strong enough to deprotonate the phosphonium salt (pKa ~20-35) but ideally one that minimizes side reactions with the chloro-group.[2]

-

Strong, Non-Nucleophilic Bases: Organolithium reagents (like n-BuLi) are very common and effective for non-stabilized ylides.[3] They ensure rapid and complete ylide formation.[3][4] However, their high reactivity requires careful temperature control (typically -78 °C) to prevent unwanted reactions with the ketone or alkyl chloride.

-

Metal Hydrides: Sodium hydride (NaH) is a strong, non-nucleophilic base that is often a safer and more convenient alternative to n-BuLi. The reaction can be run at a slightly higher temperature (e.g., 0 °C to room temperature).

-

Metal Amides: Sodium amide (NaNH₂) is another suitable strong base.[3]

-

Alkali Metal Alkoxides: Potassium tert-butoxide (KOtBu) is a strong, sterically hindered base that can be effective, especially if you are concerned about nucleophilic attack by the base itself.

For 6-chlorohexan-3-one, starting with NaH or KOtBu in an aprotic solvent like THF is a robust choice that balances reactivity with control over side reactions.

Q3: What type of ylide should I use with a ketone? Stabilized or non-stabilized?

A3: Ketones are less reactive than aldehydes, so a more reactive, non-stabilized ylide is generally required for a successful reaction.[5] Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) are strong nucleophiles and react effectively with ketones.[6] Stabilized ylides (e.g., those with an adjacent ester or ketone group) are less reactive and often fail to react with ketones, especially hindered ones.[1][5]

Q4: Can the chloro- group on my substrate be affected by the strong base or the ylide?

A4: Yes, this is a significant consideration. Strong bases can promote dehydrohalogenation (elimination) of the alkyl chloride to form an alkene.[7] Furthermore, the phosphorus ylide itself is a potent nucleophile and could potentially displace the chloride via an SN2 reaction, leading to undesired byproducts. To mitigate this, the ylide should be pre-formed at low temperature before the addition of 6-chlorohexan-3-one. Adding the ketone slowly at a controlled low temperature is also crucial.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the reaction.

Problem 1: Low or No Product Yield

If you observe a low yield of the desired alkene product, follow this diagnostic workflow.

Caption: Recommended temperature protocol for the Wittig reaction.

Experimental Protocols

Protocol 1: General Procedure using Sodium Hydride (NaH)

This protocol is a robust starting point for the reaction of 6-chlorohexan-3-one with a non-stabilized ylide (e.g., methylenetriphenylphosphorane).

-

Apparatus Setup: Under a nitrogen or argon atmosphere, add methyltriphenylphosphonium bromide (1.2 eq.) and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes.

-

Ylide Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Successful formation of the ylide is typically indicated by the formation of a yellow-orange suspension.

-

Ketone Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dissolve 6-chlorohexan-3-one (1.0 eq.) in a small amount of anhydrous THF and add it dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction to stir at -78 °C for one hour, then slowly warm to room temperature and stir overnight.

-

Workup:

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The alkene product is non-polar and should elute before the highly polar triphenylphosphine oxide.

References

-

Study.com. The Wittig Reaction | Mechanism, Application & Examples. [Link]

-

JoVE. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

J&K Scientific LLC. Wittig Reaction. [Link]

-

Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]

-

San-Ten. Navigating Challenges in the Wittig Reaction: Yield and Selectivity. [Link]

-

BYJU'S. Wittig Reaction. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

-

MDPI. Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. [Link]

-

Chemistry LibreTexts. The Wittig Reaction. [Link]

-

The Organic Chemistry Tutor. Wittig Reaction Practice Problems. [Link]

-

ResearchGate. Solvent Effect in the Wittig Reaction Under Boden's Conditions. [Link]

-

Chemistry LibreTexts. 9.5: Summary of Reactivity of Haloalkanes. [Link]

-

University of Missouri–St. Louis. Synthesis of an Alkene via the Wittig Reaction. [Link]

-

Reddit. Why are chloroalkanes so much more dangerous than fluoroalkanes?. [Link]

-

ACS Publications. Unusual solvent effects in the Wittig reaction of some ketones indicating initial one-electron transfer. [Link]

-

Wikipedia. Haloalkane. [Link]

-

Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

-

Taylor & Francis Online. Solvent Effect in the Wittig Reaction Under Boden's Conditions. [Link]

-

Doc Brown's Chemistry. Halogenoalkanes physical properties hazards uses applications. [Link]

-

ChemHelp ASAP. Wittig reaction for alkene synthesis. [Link]

-

The Chemistry Notes. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Haloalkane - Wikipedia [en.wikipedia.org]

Technical Support Center: Scaling Up 6-Chlorohexan-3-one

This guide addresses the scale-up challenges for synthesizing 6-Chlorohexan-3-one (CAS: 32831-00-8). While various laboratory methods exist, this technical document focuses on the

Senior Application Scientist Desk

Process Overview & Logic

The recommended scalable route involves the acid-catalyzed ring opening and decarboxylation of

The Reaction Pathway[1][2][3][4][5]

-

Precursor Synthesis: Claisen condensation of

-butyrolactone with ethyl propionate. -

Ring Opening/Decarboxylation: Reaction with concentrated Hydrochloric Acid (HCl).[1]

Workflow Diagram

Caption: Figure 1. The "Lactone Route" provides a controlled decarboxylation pathway, minimizing high-pressure risks associated with alternative gas-phase syntheses.

Critical Process Parameters (CPP) Data Sheet

| Parameter | Specification | Impact on Scale-Up |

| Reagent Ratio | Lactone : HCl (1 : 3.5 molar) | Excess HCl is required to drive the equilibrium toward the alkyl chloride and prevent alcohol formation. |

| Temperature | 60°C – 85°C (Ramp) | Critical: Too fast = violent CO₂ evolution. Too slow = incomplete decarboxylation. |

| Pressure | Ambient (with scrubber) | The reaction generates 1 mole of CO₂ per mole of product. Vent sizing is crucial. |

| Reaction Time | 4 – 6 Hours | Extended times at high temp promote polymerization of the ketone. |

| Yield Target | 75% – 85% | Lower yields indicate loss of volatile product or incomplete hydrolysis. |

Troubleshooting Guide: Common Scale-Up Failures

Issue 1: Uncontrollable Pressure Build-up (CO₂ Evolution)

Symptom: Reactor pressure spikes; scrubber lines overwhelmed during the heating ramp.

-

Root Cause: The decarboxylation step (

) is endothermic but kinetically rapid once the activation energy is reached (typically ~60°C). In a large reactor, heat transfer lag can cause a "thermal accumulation" followed by a sudden burst of gas. -

Corrective Action:

-

Staged Heating: Do not ramp directly to 85°C. Hold at 50°C for 1 hour, then ramp 10°C/hour.

-

Dosing Control: If using HCl gas, link the flow rate to the reactor pressure. If pressure > 0.2 bar, cut feed.

-

Vent Sizing: Ensure the vent line diameter is calculated for peak gas evolution (approx. 25 L gas/mol/min at peak).

-

Issue 2: Low Purity (Presence of "Alcohol" Impurity)

Symptom: GC/HPLC shows a peak for 6-hydroxyhexan-3-one or re-cyclized lactone.

-

Root Cause: Insufficient chloride ion concentration. The ring opens to the alcohol first; conversion to the alkyl chloride requires a high concentration of

. -

Corrective Action:

-

Switch Acid Source: If using 37% aqueous HCl, the water content may be too high, favoring the alcohol equilibrium. Switch to anhydrous HCl gas bubbled into the lactone, or add a Lewis Acid catalyst like

(5 mol%) to assist the substitution. -

Azeotropic Drying: Continuously remove water during the reaction if possible (though difficult with volatile HCl).

-

Issue 3: Product Discoloration (Darkening/Tars)

Symptom: Distillate is yellow/brown instead of clear; pot residue is viscous.

-

Root Cause: Aldol condensation. 6-Chlorohexan-3-one has acidic alpha-protons. Prolonged exposure to acid at high heat causes self-condensation.

-

Corrective Action:

-

Quench Rapidly: Once gas evolution stops, cool immediately to <20°C.

-

Neutralization: Do not distill directly from the acidic pot. Wash the organic layer with cold

solution (buffered to pH 6-7) before distillation. -

Vacuum Distillation: Distill at reduced pressure (e.g., 10-15 mmHg) to keep pot temperature below 100°C.

-

Step-by-Step Protocol (Scale-Up Adapted)

Scale: 10 Mol (approx. 1.3 kg theoretical yield) Equipment: 5L Glass-Lined Reactor, Reflux Condenser, Caustic Scrubber.

-

Charge: Load 1560g (10 mol) of

-propionyl- -

Acid Addition:

-

Option A (Aqueous): Add 3.5 kg of 37% HCl.

-

Option B (Gas - Preferred): Charge 500mL Acetic Acid (solvent) and bubble HCl gas until saturation.

-

-

Reaction Phase:

-

Heat slowly to 60°C . Monitor bubbler/scrubber for CO₂ evolution.

-

Once off-gassing stabilizes, increase temp to 85-90°C and hold for 4 hours.

-